Cas no 888968-59-0 (Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]-)
![Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]- structure](https://nl.kuujia.com/scimg/cas/888968-59-0x500.png)
888968-59-0 structure
Productnaam:Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]-
Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]-
- 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]ethanone
- PKECBUJJDFZWSB-UHFFFAOYSA-N
- 888968-59-0
- 1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone
- SCHEMBL2896385
- DB-390621
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- Inchi: InChI=1S/C18H19NO5/c1-3-5-16-17(9-8-15(12(2)20)18(16)21)24-11-13-6-4-7-14(10-13)19(22)23/h4,6-10,21H,3,5,11H2,1-2H3
- InChI-sleutel: PKECBUJJDFZWSB-UHFFFAOYSA-N
- LACHT: CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC(=CC=C2)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 329.12632271Da
- Monoisotopische massa: 329.12632271Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 6
- Complexiteit: 436
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 92.4Ų
Ethanone, 1-[2-hydroxy-4-[(3-nitrophenyl)methoxy]-3-propylphenyl]- Gerelateerde literatuur
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1. Back matter
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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